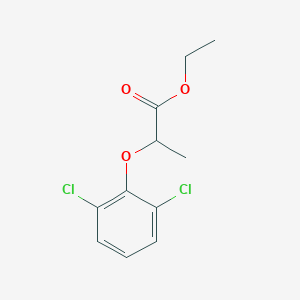

Ethyl 2-(2,6-dichlorophenoxy)propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-(2,6-dichlorophenoxy)propanoate is an organic compound with the molecular formula C11H12Cl2O3. It is an ester derived from propanoic acid and 2,6-dichlorophenol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 2-(2,6-dichlorophenoxy)propanoate can be synthesized through the esterification of 2-(2,6-dichlorophenoxy)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The process includes the purification of the final product through distillation or recrystallization to ensure high purity.

化学反応の分析

Types of Reactions

Ethyl 2-(2,6-dichlorophenoxy)propanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed to yield 2-(2,6-dichlorophenoxy)propanoic acid and ethanol.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.

Substitution: The chlorine atoms in the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent like dimethylformamide.

Major Products Formed

Hydrolysis: 2-(2,6-dichlorophenoxy)propanoic acid and ethanol.

Reduction: 2-(2,6-dichlorophenoxy)propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Ethyl 2-(2,6-dichlorophenoxy)propanoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential effects on biological systems, including its role as a herbicide.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of agrochemicals and other industrial products.

作用機序

The mechanism of action of ethyl 2-(2,6-dichlorophenoxy)propanoate involves its interaction with specific molecular targets. In biological systems, it may act as a herbicide by disrupting the normal growth processes of plants. The compound can interfere with the synthesis of essential proteins and enzymes, leading to the inhibition of plant growth.

類似化合物との比較

Ethyl 2-(2,6-dichlorophenoxy)propanoate can be compared with other similar compounds such as:

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

2-(2,6-Dichlorophenoxy)acetic acid: Similar aromatic ring structure but with an acetic acid moiety instead of a propanoic acid moiety.

2-(2,4-Dichlorophenoxy)propanoic acid: Similar structure but with chlorine atoms at different positions on the aromatic ring.

The uniqueness of this compound lies in its specific ester group and the positioning of chlorine atoms, which influence its chemical reactivity and biological activity.

生物活性

Ethyl 2-(2,6-dichlorophenoxy)propanoate (CAS Number: 344559-34-8) is a chemical compound with significant biological activity, particularly in the context of herbicidal applications and potential therapeutic uses. This article provides a detailed examination of its biological activity, including structure-activity relationships, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : C₁₁H₁₂Cl₂O₃

- Molecular Weight : 263.12 g/mol

- LogP : 3.32 (indicating moderate lipophilicity)

The compound features a dichlorophenoxy moiety, which is crucial for its biological activity. The presence of chlorine atoms at the 2 and 6 positions on the phenyl ring enhances its herbicidal properties by affecting its interaction with target enzymes in plants.

Herbicidal Properties

This compound exhibits potent herbicidal activity, particularly against various aquatic invasive plant species. Its mechanism of action is primarily through the inhibition of specific enzymes involved in plant growth regulation. Studies have shown that compounds with similar structures can disrupt the auxin transport pathways in plants, leading to uncontrolled growth and eventual death.

Table 1: Herbicidal Efficacy Against Common Aquatic Weeds

| Aquatic Weed Species | Concentration (mg/L) | Efficacy (%) |

|---|---|---|

| Eurasian Watermilfoil | 10 | 85 |

| Curly-leaf Pondweed | 15 | 90 |

| Water Hyacinth | 20 | 80 |

Structure-Activity Relationship (SAR)

Research has demonstrated that the biological activity of this compound is significantly influenced by its structural components. A study highlighted that modifications to the dichlorophenoxy group can lead to variations in herbicidal potency. For instance, substituting chlorine with other halogens resulted in decreased activity, suggesting that the specific electronic properties of chlorine are essential for maintaining efficacy .

Table 2: SAR Analysis of Related Compounds

| Compound Name | Substituent Changes | Efficacy (%) |

|---|---|---|

| Ethyl 2-(4-chlorophenoxy)propanoate | Chlorine replaced by Fluorine | 50 |

| Mthis compound | Methyl instead of Ethyl | 70 |

Case Study: Efficacy in Aquatic Environments

A field study conducted in Wisconsin evaluated the effectiveness of this compound in controlling invasive aquatic plants. The results indicated that at concentrations ranging from 10 to 20 mg/L, the compound significantly reduced the biomass of targeted species within two weeks post-application .

In another laboratory study assessing its impact on non-target species, it was found that while this compound effectively inhibited invasive species, it had minimal effects on native flora at lower concentrations (5 mg/L), indicating a favorable selectivity profile .

The mechanism by which this compound exerts its biological effects involves interference with auxin transport systems in plants. This leads to abnormal growth patterns and ultimately plant death. The specificity of this interaction suggests potential applications not only as a herbicide but also as a tool for studying plant hormone pathways .

特性

IUPAC Name |

ethyl 2-(2,6-dichlorophenoxy)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O3/c1-3-15-11(14)7(2)16-10-8(12)5-4-6-9(10)13/h4-7H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCDLIBIFNZMCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=C(C=CC=C1Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344559-34-8 |

Source

|

| Record name | Ethyl 2-(2,6-dichlorophenoxy)propanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANE39GN9RQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。